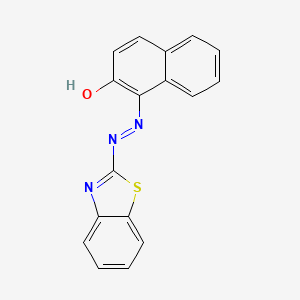
1-(2-Benzothiazolylazo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzothiazolylazo)-2-naphthol is an organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of naphthol and benzothiazole, which are both aromatic compounds. This compound is often used in analytical chemistry due to its ability to form complexes with metals, making it useful as a reagent in various chemical analyses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzothiazolylazo)-2-naphthol typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2-naphthol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Benzothiazolylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzothiazolylazo)-2-naphthol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1-(2-Benzothiazolylazo)-2-naphthol involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection of specific metals. The compound’s azo group can also undergo various chemical transformations, contributing to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with similar applications in analytical chemistry.
2-Naphthalenol, 1-(4-nitrophenylazo)-: Known for its use in dye production.
2-Naphthalenol, 1-(2-pyridylazo)-: Used in complexometric titrations.
Uniqueness
1-(2-Benzothiazolylazo)-2-naphthol stands out due to its specific structure, which combines the properties of naphthol and benzothiazole. This unique combination enhances its ability to form stable complexes with metal ions, making it particularly useful in analytical applications.
Eigenschaften
CAS-Nummer |
3012-50-8 |
|---|---|
Molekularformel |
C17H11N3OS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H |
InChI-Schlüssel |
NXFVJTJWPUVTKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |
Key on ui other cas no. |
3012-50-8 |
Synonyme |
1-2-(benzothiazolylazo)-2-naphthol 2-(2-hydroxy-1-naphthylazo)benzothiazole BTAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















